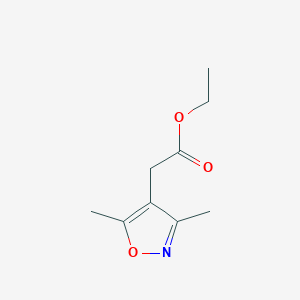

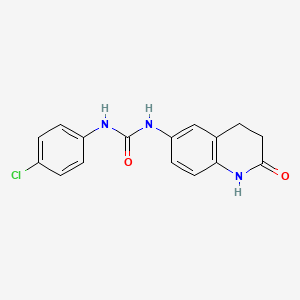

![molecular formula C10H10N4O2 B2917853 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid CAS No. 1539209-73-8](/img/structure/B2917853.png)

4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known by its chemical name, MPAC, and has a molecular formula of C12H11N4O2.

Scientific Research Applications

1. Synthesis of Fused Pyridine-Carboxylic Acids

A library of fused pyridine-4-carboxylic acids, including structures like pyrazolo[3,4-b]pyridines, has been generated through the Combes-type reaction. This method involves acyl pyruvates and electron-rich amino heterocycles, followed by hydrolysis of the ester. These compounds underwent combinatorial transformations such as amide coupling and esterification, highlighting their potential in various synthetic applications (Volochnyuk et al., 2010).

2. Aurora Kinase Inhibition for Cancer Treatment

Compounds containing the 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid structure have shown potential as Aurora kinase inhibitors. These inhibitors can play a crucial role in treating cancer by targeting specific kinase activities involved in the regulation of cell division and proliferation (ロバート ヘンリー,ジェームズ, 2006).

3. Heterocyclic Compounds Synthesis

The synthesis of heterocyclic compounds, such as 1H-pyrazole-3-carboxamide, has been explored using reactions involving carboxylic acids and amino heterocycles. These reactions showcase the versatility of 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid derivatives in generating diverse molecular structures, which could be valuable in pharmaceutical and material science research (Yıldırım et al., 2005).

4. Synthesis and QSAR of Adenosine Receptor Inhibitors

In medicinal chemistry, derivatives of 4-aminopyrazolo[3,4-b]pyridines, structurally related to 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid, have been synthesized and evaluated for their affinity toward adenosine receptors. This research could inform the development of novel therapeutics for diseases modulated by these receptors (Manetti et al., 2005).

5. Crystal Engineering Strategies

The study of carboxylic acid-pyridine supramolecular synthons in heterocyclic acids like 4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid contributes to the field of crystal engineering. This research aids in understanding molecular assembly and designing new materials with desired properties (Vishweshwar et al., 2002).

properties

IUPAC Name |

4-[(1-methylpyrazol-4-yl)amino]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-14-6-7(4-12-14)13-9-2-3-11-5-8(9)10(15)16/h2-6H,1H3,(H,11,13)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIJHMMWENXKGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC2=C(C=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2917775.png)

![(11Z)-11-[(2,4-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2917776.png)

![4-imino-N-phenyl-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2917782.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-1-(6-(pyridin-4-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2917783.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2917785.png)

![2-[(3-ethoxypropyl)amino]-9-methyl-3-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2917792.png)

![2-(4-methoxyphenoxy)-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2917793.png)